Tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of 267.37 g/mol. It is classified as a piperidine derivative, which are compounds known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered interest for its potential as a pharmacophore in drug development and as a building block in organic synthesis.
The compound is cataloged in various chemical databases, including PubChem and BenchChem, where it is available for purchase and further research. Its unique structure and properties make it a subject of interest in both academic and industrial settings.
Tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate belongs to the class of piperidine derivatives. Piperidines are cyclic amines that often exhibit significant pharmacological properties, making them valuable in medicinal chemistry.
The synthesis of tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. This reaction is generally conducted under basic conditions, often using triethylamine as a catalyst to facilitate the formation of the desired ester product.
The molecular structure of tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate features a cyclopentyl group attached to the piperidine ring, along with a hydroxyl group at the fourth position and a tert-butyl ester at the first position.
Tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate can participate in various chemical reactions typical of piperidine derivatives, including:
The specific conditions for these reactions will vary based on the desired outcome but often involve standard organic synthesis techniques such as refluxing or stirring under inert atmospheres.
Research indicates that piperidine derivatives can influence neurotransmitter systems and other biological pathways, which may be relevant for developing therapeutic agents targeting neurological disorders or other conditions.
Tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate has several scientific uses:
This compound's unique structural features may offer distinct physicochemical properties that could lead to novel applications in drug discovery and development.
The incorporation of the tert-butoxycarbonyl (Boc) protecting group serves as a foundational step in the synthesis of tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate, enabling selective functionalization of the piperidine nitrogen. This protection is typically achieved through the reaction of 3-cyclopentyl-4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. The carbamate bond formation proceeds efficiently at ambient temperature in aprotic solvents like dichloromethane or tetrahydrofuran, with triethylamine commonly employed as an acid scavenger [1]. The resulting Boc group confers significant advantages: it effectively shields the amine from unwanted side reactions during subsequent synthetic steps while remaining stable under a wide range of reaction conditions. Crucially, the Boc-protected intermediate exhibits enhanced crystallinity compared to the free amine, facilitating purification via recrystallization techniques .
The orthogonal deprotection of the Boc group represents another critical aspect of this strategy. Controlled acidolysis using mineral acids (e.g., hydrochloric acid) or organic acids (e.g., trifluoroacetic acid) in dichloromethane cleanly regenerates the secondary amine functionality without affecting the cyclopentyl substituent or the C4-hydroxyl group. This selective deprotection enables further derivatization of the piperidine nitrogen for pharmaceutical applications. The Boc-protected intermediate demonstrates excellent stability under standard storage conditions (recommended at 4°C), maintaining integrity for extended periods, which supports its utility as a versatile building block in multi-step syntheses [1] [4].
Achieving precise stereocontrol at the C3 and C4 positions of the piperidine ring constitutes a central challenge in synthesizing tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate. The molecule possesses two chiral centers (C3 and C4), making stereoselective synthesis imperative for accessing the desired diastereomer with pharmaceutical relevance. Two predominant strategies have emerged for establishing these stereocenters: chiral pool utilization and asymmetric synthesis.
The chiral pool approach leverages enantiomerically pure natural products or synthetic intermediates as starting materials. For instance, commercially available enantiopure 4-hydroxypiperidine derivatives can serve as precursors, with subsequent stereocontrolled introduction of the cyclopentyl moiety at C3. Alternatively, asymmetric synthetic methods employ chiral catalysts or auxiliaries to install the stereocenters de novo. Diastereoselective reduction of ketone intermediates represents a particularly effective tactic – a Boc-protected 3-cyclopentyl-4-oxopiperidine intermediate undergoes reduction with chiral catalysts like CBS (Corey-Bakshi-Shibata) borane complexes or enzymes (e.g., ketoreductases), yielding the 4-hydroxy derivative with high diastereomeric excess (typically >90% de) [4]. Computational modeling of the transition states supports the observed preference for specific stereochemical outcomes, where steric interactions between the cyclopentyl group and the piperidine ring dictate the approach of the reducing agent [8].
Table 1: Key Molecular Identifiers for Tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate
Identifier | Value |
---|---|
Systematic Name | tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate |
Molecular Formula | C₁₅H₂₇NO₃ |
Molecular Weight | 269.38 g/mol |
SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)C2CCCC2)O |
InChI Key | FKIFMTZBMBQIPB-UHFFFAOYSA-N |
Storage Temperature | 4°C |
The introduction of the sterically demanding cyclopentyl group at the C3 position of the piperidine ring demands catalytic methods to ensure efficiency and selectivity. Transition metal-catalyzed cross-coupling reactions provide powerful tools for forming the critical C-C bond between the piperidine core and the cyclopentyl moiety. A prevalent strategy involves the utilization of palladium-catalyzed reactions, where a 3-halo- or 3-triflate-substituted Boc-piperidine precursor undergoes coupling with cyclopentylmetal nucleophiles.
Notably, Suzuki-Miyaura coupling employing cyclopentylboronic acid derivatives has shown promise, although challenges arise from the secondary alkylboron species' tendency towards β-hydride elimination. Optimized conditions utilizing palladium catalysts supported by bulky, electron-rich phosphine ligands (e.g., tricyclohexylphosphine or RuPhos) mitigate this issue, enabling effective coupling at elevated temperatures (80-100°C) [2]. Alternatively, Negishi coupling using cyclopentylzinc halides offers improved functional group tolerance and reduced propensity for elimination.
Reductive amination presents a complementary catalytic approach, circumventing pre-functionalization requirements. This method involves the condensation of Boc-protected 4-hydroxypiperidin-3-one with cyclopentanecarbaldehyde in the presence of a dehydrating agent, followed by catalytic hydrogenation. Asymmetric variants employing chiral ruthenium or iridium catalysts have been developed to achieve enantioselective reductive amination, directly installing the cyclopentyl group with defined stereochemistry at C3 [7]. Hydrogenation conditions (typically 50-100 psi H₂, room temperature to 60°C) and catalyst selection (e.g., Pd/C, PtO₂) critically influence both yield and diastereoselectivity, especially when performed on substrates bearing the C4-oxygen functionality.
The installation of the hydroxyl group at the C4 position of the piperidine ring in tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate can be accomplished through several methodologies, broadly categorized into direct and indirect hydroxylation strategies. Direct hydroxylation typically employs oxidizing agents to functionalize a C-H bond. While osmium tetroxide-mediated dihydroxylation of Δ³-piperideine derivatives followed by selective protection has been explored, concerns regarding toxicity and cost limit its practicality. Milder, catalytic hydroxylation protocols using metal-oxo complexes (e.g., iron or manganese porphyrins with hydrogen peroxide) offer potential alternatives but often lack sufficient regioselectivity for the C4 position in complex piperidines .
Indirect hydroxylation methods generally prove more reliable and are widely adopted. The most common route involves the reduction of a pre-existing carbonyl group at C4. tert-Butyl 3-cyclopentyl-4-oxopiperidine-1-carboxylate serves as a key precursor, readily accessible via oxidation of the corresponding 4-hydroxy compound (if available) or more commonly, via functional group manipulation of substituted piperidine precursors. Stereoselective reduction of this ketone is then achieved using hydride reagents:
Epoxidation of Δ³-piperideine derivatives followed by regioselective ring opening provides another indirect route, though it is less commonly employed for this specific target. The choice of hydroxylation strategy significantly impacts the overall stereochemical outcome, yield, and scalability of the synthesis of tert-butyl 3-cyclopentyl-4-hydroxypiperidine-1-carboxylate.
Table 2: Comparison of Stereoselective Methods for 4-Hydroxy Group Installation
Method | Reagent/System | Diastereoselectivity | Enantioselectivity | Key Advantages/Limitations |
---|---|---|---|---|
NaBH₄ Reduction | NaBH₄ in MeOH/EtOH, 0-25°C | Low to Moderate | None (Racemic) | Simple, inexpensive; poor stereocontrol |
CBS Reduction | (R)-CBS or (S)-CBS, BH₃·SMe₂ | High (>90% de) | High (>90% ee) | Excellent stereocontrol; requires stoichiometric chiral catalyst |
Biocatalytic Reduction | Ketoreductase (KRED), NADPH cofactor | High (>90% de) | High (>90% ee) | Mild conditions, green chemistry; enzyme screening required |
Catalytic Hydrogenation | H₂ (50-100 psi), Chiral Ru/Ir catalyst | Moderate to High | High (>90% ee) | Catalytic in chiral metal; substrate scope limitations |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9